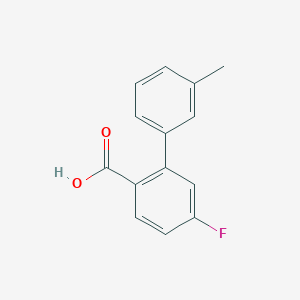

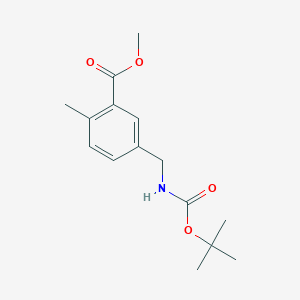

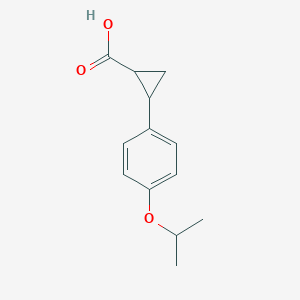

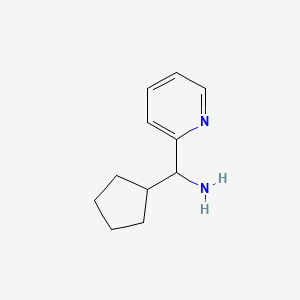

1-(2-methylpropyl)-1H-imidazol-2-amine

概要

説明

The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, EC number, and IUPAC name .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves determining properties like boiling point, melting point, solubility, refractive index, density, and others .科学的研究の応用

Immune Response Modulation

1-(2-methylpropyl)-1H-imidazol-2-amine, also known as imiquimod, and its analogs are recognized for their unique ability to modulate the immune system. These compounds, through localized induction of cytokines such as IFN-α, -β, and various interleukins, offer a new approach to treating skin disorders and neoplasms without inherent antiviral or antiproliferative activity in vitro. Their effectiveness in vivo is attributed to the onsite stimulation and secretion of cytokines, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This mechanism supports the use of imiquimod as a topical agent for conditions like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, demonstrating its broad potential in dermatological treatments (Syed, 2001).

Corrosion Inhibition

Imidazoline derivatives, including this compound, are widely used as corrosion inhibitors due to their low toxicity, cost-effectiveness, and environmental friendliness. Their structure allows for effective adsorption onto metal surfaces, forming a protective hydrophobic film. This attribute is particularly valued in the petroleum industry, where they mitigate corrosion in pipelines and other metallic infrastructure. The review of their applications underscores the benefits of imidazoline-based inhibitors in enhancing the longevity and reliability of critical industrial components (Sriplai & Sombatmankhong, 2023).

Sour Corrosion Inhibitors Development

The development of sour corrosion inhibitors has evolved significantly, with imidazoline-based compounds playing a crucial role. These inhibitors, including this compound derivatives, are tailored to protect oil and gas infrastructure from the detrimental effects of corrosion. The shift towards imidazoline and quaternary salt chemistries reflects the industry's preference for efficient and reliable solutions to maintain the integrity of pipelines and tanks in corrosive environments (Obot et al., 2019).

Catalytic Applications

The versatility of this compound extends to catalytic applications, particularly in the formation of C-N bonds. Its efficacy in facilitating cross-coupling reactions between amines and aryl halides or arylboronic acids, through copper-mediated systems, highlights its potential in organic synthesis. This capability is instrumental in developing pharmaceuticals and fine chemicals, underscoring the compound's significance in enhancing reaction efficiencies and outcomes (Kantam et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2-methylpropyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(2)5-10-4-3-9-7(10)8/h3-4,6H,5H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWNYFLOMAYKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3088207.png)